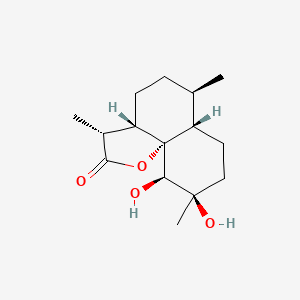
Arteannuin M
Overview
Description
Arteannuin M is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its relatives, has shown significant potential in various scientific and medical applications due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteannuin M can be synthesized through several chemical pathways. One common method involves the reduction of artemisinic acid, a precursor found in Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the cultivation of Artemisia annua plants, followed by extraction and purification processes. The plants are harvested, dried, and subjected to solvent extraction to isolate artemisinic acid. This acid is then chemically converted to this compound through reduction reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Arteannuin M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions are used in the synthesis of this compound from artemisinic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various reagents, such as halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various arteannuin derivatives, which may possess enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Arteannuin M serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It is used in studies related to plant biochemistry and secondary metabolite production.
Medicine: this compound and its derivatives have shown promise in the treatment of malaria, cancer, and inflammatory diseases.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Arteannuin M exerts its effects through several mechanisms:
Antimalarial Activity: It interacts with heme molecules within the malaria parasite, leading to the generation of reactive oxygen species that damage the parasite’s cellular components.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial functions.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
Comparison with Similar Compounds
Arteannuin M is part of the artemisinin family, which includes compounds such as:
Artemisinin: The parent compound with potent antimalarial properties.
Artesunate: A water-soluble derivative used in the treatment of severe malaria.
Artemether: An oil-soluble derivative used in combination therapies for malaria.
Dihydroartemisinin: A more potent derivative with enhanced bioavailability.
Compared to these compounds, this compound exhibits unique chemical properties and biological activities, making it a valuable addition to the artemisinin family.
Properties
IUPAC Name |
(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFQQKKCDVNRC-GZEPNZDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114813 | |
| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207446-90-0 | |
| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207446-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
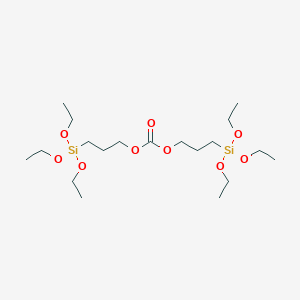
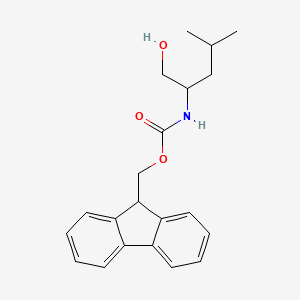
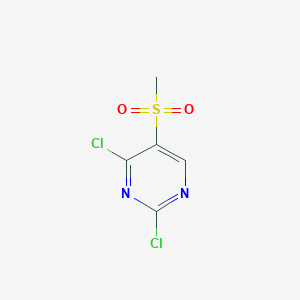

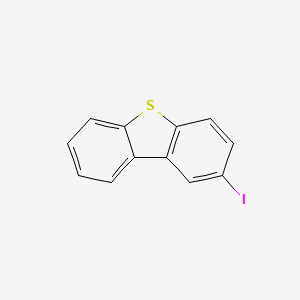


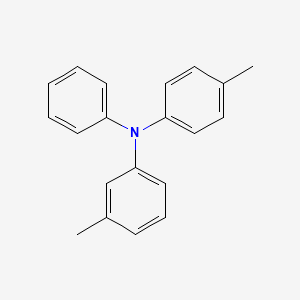
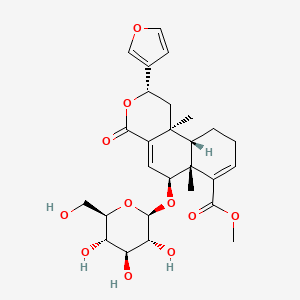
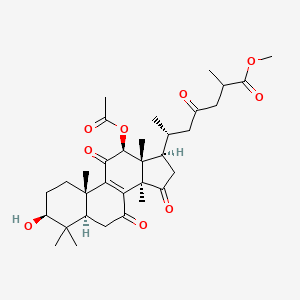
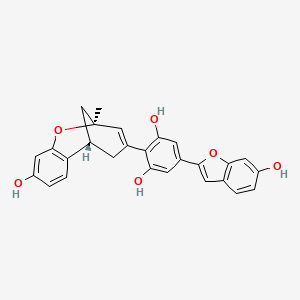
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

